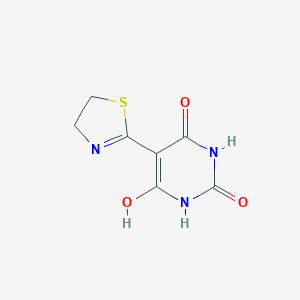

5-(1,3-Thiazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

Propriétés

Numéro CAS |

919290-14-5 |

|---|---|

Formule moléculaire |

C7H7N3O3S |

Poids moléculaire |

213.22 g/mol |

Nom IUPAC |

5-(4,5-dihydro-1,3-thiazol-2-yl)-6-hydroxy-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H7N3O3S/c11-4-3(6-8-1-2-14-6)5(12)10-7(13)9-4/h1-2H2,(H3,9,10,11,12,13) |

Clé InChI |

OMBKAMYOLYTQBW-UHFFFAOYSA-N |

SMILES canonique |

C1CSC(=N1)C2=C(NC(=O)NC2=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Reaction with Iodomethyl Derivatives

One prominent method involves the reaction of [5-(iodomethyl)thiazolidine-2-ylidene]pyrimidine-2,4,6(1H,3H,5H)-triones with various sulfur-containing reagents. This approach typically yields derivatives with enhanced biological activity.

- Reagents Used: Potassium thiocyanate, potassium thioacetate.

- Solvents: Dimethylformamide (DMF), ethanol.

- Yield: Ranges from 72% to 99% depending on the specific reaction conditions employed.

This method has been shown to produce a series of new derivatives that exhibit moderate antibacterial and antifungal activity.

Knöevenagel Condensation

Another effective method for synthesizing this compound is through Knöevenagel condensation involving thiazolidinone derivatives and aldehydes.

- Starting Materials: 3-phenyl-4-thioxo-2-thiazolidinone and various 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes.

- Conditions: The reaction can be performed in glacial acetic acid or polyethylene glycol (PEG) at room temperature or under reflux.

- Yield: Reported yields are around 89% for certain derivatives.

This method is noted for its simplicity and efficiency, providing good yields without the need for complex purification processes.

Comparative Analysis of Preparation Methods

To better understand the efficacy of different synthesis routes, a comparison table is provided below:

| Method | Reagents | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Reaction with Iodomethyl Derivatives | Potassium thiocyanate, thioacetate | DMF, Ethanol | 72 - 99 | Produces sulfurofunctionalized derivatives |

| Knöevenagel Condensation | Thiazolidinone, pyrazole aldehydes | Glacial Acetic Acid / PEG | ~89 | Simple and efficient; good yield |

Spectroscopic Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques:

NMR Spectroscopy: Provides insights into the molecular structure and confirms the presence of functional groups.

IR Spectroscopy: Identifies characteristic absorption bands (e.g., carbonyl groups).

Mass Spectrometry: Confirms molecular weight and structural integrity.

For instance, one study reported an IR absorption band at 1715 cm$$^{-1}$$ corresponding to carbonyl groups in synthesized derivatives.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the 5-Position

The iodine atom in [5-(iodomethyl)thiazolidine-2-ylidene]pyrimidine-2,4,6-trione derivatives undergoes nucleophilic substitution with sulfur-containing reagents, enabling functional group diversification.

These reactions proceed in dimethylformamide (DMF) or ethanol at room temperature, with yields exceeding 70% . The antimicrobial efficacy correlates with electron-withdrawing substituents (e.g., thiocyanate) enhancing activity against Staphylococcus aureus and Aspergillus niger .

Michael Addition–Cyclization Reactions

The thiazolidine NH group participates in Michael additions with α,β-unsaturated carbonyl compounds, followed by cyclization to form fused heterocycles.

Example Reaction Pathway

-

Michael Addition : Attack of NH on bis-methylthiomethylene-barbituric acid (7 ), eliminating CHSH to form intermediate (A).

-

Cyclization : Intramolecular nucleophilic attack by the thiolate group, eliminating a second CHSH to yield pyrimidine-2,4,6-trione derivatives (8 ) .

This method produces spirocyclic compounds (e.g., spiro[furopyrimidine-isoxazole] triones) with high regioselectivity under mild conditions (EtOH, 23°C) .

Functionalization via Thiosemicarbazide Intermediates

Thiosemicarbazide derivatives react with electrophilic reagents to construct thiazole, thiadiazole, or pyrimidine systems:

-

With Phenylalanine : Nucleophilic attack by NH on the carbonyl group forms a tetrahedral intermediate, followed by dehydration and ring closure to yield pyrimidine derivatives .

-

With Chloroacetic Acid : Cyclocondensation produces thiazolidin-4-one derivatives via elimination of HCl .

-

With Malonic Acid : Thiobarbituric acid derivatives form through acid-catalyzed cyclization .

Halogenation–Ring-Closing Reactions

N-Bromosuccinimide (NBS)-mediated halogenation facilitates spirocyclization.

Experimental Protocol

-

Reactants : 1,3-Dimethylbarbituric acid (2 ), chalcone derivative (1 ), NBS, NaOAc.

-

Conditions : Ethanol, 2 h, room temperature.

-

Product : Spiro[furopyrimidine-isoxazole] trione (3 ) with 85% yield .

This MHIRC (Michael addition–halogenation–intramolecular ring-closing) strategy is efficient for constructing complex polycyclic frameworks .

Biological Activity Correlation

Structural modifications directly influence bioactivity:

-

Thiocyanate Derivatives : Exhibit broad-spectrum antibacterial activity (MIC: 27.72–37.42 µg/mL) .

-

Acetylthio Derivatives : Show antifungal potency against Candida albicans (MIC: 28.11–29.86 µg/mL) .

-

Spirocyclic Analogues : Demonstrate anti-proliferative effects on cancer cell lines (e.g., HeLa, IC < 1 µM) .

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of 5-(1,3-thiazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from multiple reactants. For instance, derivatives of this compound have been synthesized by reacting various sulfur-containing reagents with 5-(iodomethyl)thiazolidine-2-ylidene-pyrimidine-2,4,6-triones to yield new compounds with enhanced biological properties .

Antimicrobial Properties

Research has demonstrated that derivatives of 5-(1,3-thiazolidin-2-ylidene)pyrimidine-2,4,6-trione exhibit significant antimicrobial and antifungal activities. A study highlighted the synthesis of 5-sulfurofunctionalized derivatives , which showed moderate antibacterial and antifungal effects against various strains. The compounds were tested using a micro-method of double serial dilutions in a liquid nutrient medium .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| Compound A | Moderate | Moderate |

| Compound B | High | Low |

| Compound C | Low | High |

Neuroprotective Effects

In addition to antimicrobial properties, certain derivatives have been investigated for their neuroprotective effects. For example, a compound derived from pyrimidine-2,4,6-trione has shown promise in blocking calcium entry in neuroblastoma cells. This action may protect against oxidative stress and calcium overload—conditions associated with neurodegenerative diseases .

Treatment of Inflammatory Diseases

The potential therapeutic applications of 5-(1,3-thiazolidin-2-ylidene)pyrimidine-2,4,6-trione extend to the treatment of inflammatory diseases. Compounds derived from this structure have been evaluated as inhibitors for glycolate oxidase, an enzyme implicated in primary hyperoxaluria type 1 (PHT1). The inhibition of this enzyme could provide a novel approach to managing PHT1 and related conditions .

Anticancer Research

Recent studies have also explored the anticancer potential of these compounds. Their ability to modulate cellular pathways involved in tumor invasion suggests that they might serve as effective agents in cancer therapy. The structure's ability to interact with various biological targets enhances its profile as a candidate for drug development .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazolidinone derivatives based on the pyrimidine scaffold. These compounds were subjected to various biological assays to assess their efficacy against specific bacterial strains and cancer cell lines. Results indicated that certain derivatives exhibited potent activity comparable to established antimicrobial agents .

Mécanisme D'action

The mechanism by which 5-(1,3-Thiazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interaction with microbial cell membranes, leading to disruption of essential cellular processes. The compound targets specific enzymes and pathways critical for microbial survival, thereby exhibiting its antimicrobial and antifungal activities .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solvatochromism: Para-donor substituents (e.g., NMe₂) in 5-(4-dimethylaminophenyl) derivatives induce strong solvatochromic shifts, making them solvent polarity indicators . The thiazolidin-ylidene analog lacks reported solvatochromic behavior, likely due to reduced electron delocalization.

- Stability: X-ray diffraction (XRD) studies confirm the planar geometry of 5-(indol-3-yl) derivatives, while DFT calculations reveal keto-enol tautomerism in 5-(2,6-dichlorobenzylidene) analogs, influencing their reactivity .

Activité Biologique

The compound 5-(1,3-thiazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione , commonly known for its thiazolidine and pyrimidine moieties, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a thiazolidine ring fused with a pyrimidine structure, which is pivotal for its biological activity. The synthesis typically involves the reaction of 5-(iodomethyl)thiazolidine-2-ylidene derivatives with various nucleophiles. Recent studies have focused on functionalizing these derivatives to enhance their therapeutic potential.

Overview

Research indicates that This compound exhibits significant antimicrobial properties. A study highlighted the synthesis of 5-sulfurofunctionalized derivatives , which demonstrated moderate antibacterial and antifungal activities against various pathogens.

Case Study: Antimicrobial Evaluation

In a study conducted by researchers at the National University of Pharmacy, Ukraine, several derivatives were synthesized and evaluated for their antimicrobial efficacy. The results showed that these compounds had notable activity against both Gram-positive and Gram-negative bacteria as well as fungi:

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 5-sulfurofunctionalized derivative 1 | Moderate | Moderate |

| 5-sulfurofunctionalized derivative 2 | High | Low |

| Control (Ampicillin) | High | Low |

The screening utilized a micro-method of double serial dilutions in a liquid nutrient medium to determine the Minimum Inhibitory Concentration (MIC) values for each compound .

Anti-inflammatory Activity

In addition to its antimicrobial properties, thiazolidinone derivatives have been explored for their anti-inflammatory effects. A study reported on 1,3-thiazolidin-4-ones as dual anti-inflammatory and antimicrobial agents. These compounds were tested using carrageenan-induced paw edema in mice to evaluate their anti-inflammatory effects:

| Compound | COX-1 Inhibition (%) | LOX Inhibition (%) |

|---|---|---|

| Thiazolidinone derivative A | 75% | 65% |

| Thiazolidinone derivative B | 80% | 70% |

| Control (Ibuprofen) | 85% | 75% |

These findings suggest that modifications to the thiazolidinone structure can enhance both antimicrobial and anti-inflammatory activities .

The biological activities of This compound are believed to be mediated through several mechanisms:

- Inhibition of Cell Wall Synthesis : The compound disrupts bacterial cell wall formation.

- Interference with Metabolic Pathways : It may inhibit enzymes involved in critical metabolic pathways in pathogens.

- Modulation of Inflammatory Mediators : By inhibiting COX and LOX pathways, it reduces the production of pro-inflammatory cytokines.

Q & A

Q. What are the standard synthetic routes for 5-substituted pyrimidine-2,4,6-trione derivatives?

The most common method involves Knoevenagel condensation between barbituric acid (pyrimidine-2,4,6-trione) and aldehydes or ketones. For example:

- Procedure : Reflux barbituric acid with a substituted aldehyde (e.g., 3-nitrobenzaldehyde) in ethanol for 2 hours yields derivatives like 5-(3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione .

- Optimization : Solvent-free fusion methods improve reaction efficiency by reducing side products .

- Characterization : Confirm purity via HPLC (>95%) and structural identity via / NMR and elemental analysis (e.g., C: 69.98%, H: 6.17%, N: 7.84% for derivative 37 ) .

Q. How are spectroscopic techniques applied to characterize these compounds?

- NMR : Key for confirming substituent positions. For instance, NMR of 5-methyl-1,3-diphenethyl derivatives shows aromatic proton signals at δ 7.29–7.22 ppm and methyl groups at δ 1.45 ppm .

- UV-Vis : Solvatochromic behavior in 5-arylidene derivatives (e.g., bathochromic shifts in polar solvents) indicates charge-transfer interactions .

- IR : Carbonyl stretching vibrations (~1680 cm) confirm the trione backbone .

Q. What preliminary biological assays are used to screen these compounds?

- Antiproliferative Activity : Test against cancer cell lines (e.g., ovarian, breast) using MTT assays. Derivatives like 5-(benzylidene)-1,3-dimethylpyrimidine-2,4,6-trione show EC values >32 μM .

- Antimicrobial Screening : Use broth microdilution against Staphylococcus and Streptococcus strains; active derivatives exhibit MICs <50 μg/mL .

Advanced Research Questions

Q. How do computational methods guide the design of pyrimidine-2,4,6-trione derivatives?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 3.8–4.2 eV) to predict reactivity. CAM-B3LYP/6-311G* optimizations reveal planar geometries favoring π-π stacking .

- Molecular Docking : Study interactions with targets like STAT3 (PDB: 7D2S). Hydrophobic substituents at R1 (e.g., 4-chlorophenylthio) enhance binding to STAT3’s DNA-binding domain (DBD) with values ~10.7 μM .

Q. What structural features enhance STAT3 inhibitory activity?

- Substituent Effects : Bulky groups at R1 (e.g., p-tolyl) and electron-withdrawing groups at R2 (e.g., 4-chlorophenylthio) improve potency. Compound 12 (IC: 2.5 μM) blocks STAT3-DNA binding without disrupting SH2 domain interactions .

- 3D-QSAR Models : Validate that steric bulk at R1 correlates with activity () .

Q. How do solvatochromic properties influence material science applications?

- Fluorescent Derivatives : 5-Aryl-4-(arylethynyl)pyrimidines exhibit λ >500 nm, suitable for OLEDs. Substituents like morpholino groups enhance quantum yields (: 0.15–0.45) .

- Donor-Acceptor Systems : Visible-light-responsive adducts (e.g., 42–50 ) undergo reversible isomerization for photodynamic therapy applications .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.